2-Phenyl[1,3]oxazolo[4,5-b]quinoline
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Overview
Description
2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols through a visible-light-mediated oxidative cyclization . Another approach involves the cyclization of N-propargylamides using a metal-free process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Phenyl[1,3]oxazolo[4,5-b]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer properties are linked to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenyl[1,3]oxazolo[4,5-b]pyridine: This compound shares a similar oxazole ring but differs in the fused pyridine ring.
Quinazoline Derivatives: These compounds have a quinazoline core and exhibit similar biological activities.
Oxazoline Derivatives: These compounds contain an oxazoline ring and are known for their diverse biological activities.
Uniqueness: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties
Biological Activity
2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxazole and quinoline structures, which contribute to its biological activity. The presence of the phenyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. In a comparative study, one derivative showed an IC50 value of 29.77 μg/mL against Caco-2 cells, indicating potent cytotoxicity compared to the standard drug doxorubicin .
Table 1: Cytotoxicity Data of Selected Derivatives
Compound | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
This compound Derivative 1 | A549 | 40.54 | |
This compound Derivative 2 | Caco-2 | 29.77 | |
Doxorubicin | Caco-2 | - | Standard |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study comparing its antibacterial activity with standard antibiotics, it was noted that certain derivatives inhibited bacterial growth significantly more than ciprofloxacin .
Table 2: Antibacterial Activity Comparison
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound Derivative A | S. aureus | 22 | |
Ciprofloxacin | S. aureus | 18 | Standard |
Antioxidant Activity
Antioxidant assays have revealed that derivatives of this compound demonstrate substantial free radical scavenging activity. One derivative exhibited an IC50 value of 18.33 μg/mL against DPPH radicals, indicating strong antioxidant potential .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Anticancer Studies : A series of derivatives were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that modifications at specific positions on the oxazole ring significantly enhanced anticancer activity .
- Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like chloramphenicol .
- Toxicological Assessments : Toxicity studies on zebrafish embryos showed that some derivatives had low toxicity profiles while maintaining their biological activity .
Properties
CAS No. |
634202-58-7 |
---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-phenyl-[1,3]oxazolo[4,5-b]quinoline |
InChI |
InChI=1S/C16H10N2O/c1-2-6-11(7-3-1)16-18-15-14(19-16)10-12-8-4-5-9-13(12)17-15/h1-10H |
InChI Key |
ZSGMMDLDOHQWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
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